Target Identity Confirmation: LSD1 Inhibition Annotation in Curated Database
The Therapeutic Target Database (TTD) annotates CAS 2034577-30-3 as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. This annotation provides a definitive target assignment that distinguishes the compound from fluoropyrimidine derivatives targeting other enzymes such as DNA methyltransferases or kinases. However, no quantitative IC50 or Ki value is publicly disclosed in the TTD entry for this specific compound, and the original patent source referenced by the database has not been identified in the accessible literature [1]. The annotation is based on a patent review compendium, which indicates that the compound was among those disclosed by Celgene Quanticel Research as LSD1 inhibitors [2].
| Evidence Dimension | Target assignment (LSD1 inhibitor vs. non-LSD1 fluoropyrimidines) |
|---|---|
| Target Compound Data | Annotated as LSD1 inhibitor in TTD |
| Comparator Or Baseline | Other 5-fluoropyrimidine derivatives (e.g., DNA methyltransferase inhibitors); no LSD1 activity reported |
| Quantified Difference | Not quantifiable; qualitative target-class differentiation only |
| Conditions | Curated database annotation; source: patent review PMID 27019002 |
Why This Matters
Target identity is a prerequisite for any mechanism-based experimental design; using this compound without confirmation of its LSD1 inhibitory activity would be scientifically unjustified.
- [1] Therapeutic Target Database (TTD). Drug ID: D0N2QZ. Pyrimidine derivative 18. Available at: https://idrblab.net/ttd/data/drug/details/d0n2qz View Source
- [2] Stazi G, et al. LSD1 inhibitors: a patent review (2010-2015). Expert Opin Ther Pat. 2016;26(5):565-80. PMID: 27019002. View Source
